![molecular formula C16H17NO2 B5643912 2-(2,5-dimethylbenzyl)-1-methyl-4-nitrobenzene](/img/structure/B5643912.png)
2-(2,5-dimethylbenzyl)-1-methyl-4-nitrobenzene
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Overview
Description
2-(2,5-dimethylbenzyl)-1-methyl-4-nitrobenzene is a chemical compound whose related structures have been extensively studied due to their interesting chemical and physical properties. Although there's limited specific information on this compound, insights can be drawn from similar nitrobenzene derivatives.
Synthesis Analysis
Molecular Structure Analysis
The molecular structure of related nitrobenzene compounds has been determined using techniques like X-ray crystallography. For example, 1-Fluoro-2,5-dimethoxy-4-nitrobenzene's structure was confirmed through this method (Martin Sweeney et al., 2018). These structures often exhibit specific bonding patterns and molecular geometries that influence their properties.
Chemical Reactions and Properties
Nitrobenzene derivatives participate in various chemical reactions, reflecting their reactive nature. For instance, nitrophenylcarbenes, generated from nitrobenzene derivatives, react with 2-butene, indicating the presence of reactive intermediates (G. Closs & S. Goh, 1972).
Physical Properties Analysis
Physical properties like crystal structure and phase transitions are crucial for understanding these compounds. In-situ cryocrystallization studies on similar compounds like 1,2-dimethyl-3-nitrobenzene have revealed weak C-H...O and π-π interactions (H. Sparkes et al., 2014).
Chemical Properties Analysis
Chemical properties, including reactivity and stability, are influenced by molecular structure. For instance, the molecular structure of nitrobenzene in different conformations significantly affects its reactivity and interaction with other molecules (A. Domenicano et al., 1990).
properties
IUPAC Name |
1,4-dimethyl-2-[(2-methyl-5-nitrophenyl)methyl]benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2/c1-11-4-5-12(2)14(8-11)9-15-10-16(17(18)19)7-6-13(15)3/h4-8,10H,9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URTQEILWLIIRQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CC2=C(C=CC(=C2)[N+](=O)[O-])C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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